molecular formula C11H16F3NO5 B6197667 rac-(3R,6S)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid CAS No. 2679950-54-8

rac-(3R,6S)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid

Cat. No.: B6197667
CAS No.: 2679950-54-8
M. Wt: 299.2
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Description

Rac-(3R,6S)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H16F3NO5 and its molecular weight is 299.2. The purity is usually 95.
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Preparation Methods

  • Synthetic Routes and Reaction Conditions: : The synthesis of rac-(3R,6S)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid involves several key steps, including the formation of the morpholine ring, the introduction of the trifluoromethyl group, and the protection of functional groups. Common synthetic routes include the nucleophilic substitution of appropriate starting materials followed by functional group modifications under controlled conditions.

  • Industrial Production Methods: : Industrial production often utilizes automated continuous flow processes to ensure high yield and purity. The reaction conditions are meticulously monitored to achieve consistent quality. Key reagents and catalysts used in industrial synthesis include trifluoromethylating agents and protective group chemistry to manage the reactivity of intermediate compounds.

Chemical Reactions Analysis

  • Types of Reactions: : rac-(3R,6S)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Each reaction type offers insights into the compound's reactivity and potential for modification.

  • Common Reagents and Conditions: : Typical reagents include strong acids or bases for catalyzing reactions, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminium hydride. Reaction conditions vary widely, from ambient temperature reactions to those requiring elevated temperatures and pressures.

  • Major Products: : Reactions involving this compound often yield derivatives with modified functional groups, which can be useful intermediates for further chemical synthesis. For example, oxidation may convert the morpholine ring into more reactive carbonyl-containing structures.

Scientific Research Applications

  • Chemistry: : In synthetic organic chemistry, this compound is valuable for studying the effects of trifluoromethyl groups on ring structures and their reactivity.

  • Biology: : Its unique functional groups make it an interesting molecule for probing biological interactions, particularly in enzyme inhibition studies.

  • Industry: : Its use in industrial applications includes the development of advanced materials and chemical intermediates with tailored properties.

Mechanism of Action: rac-(3R,6S)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid exerts its effects through interactions with molecular targets such as enzymes or receptors. The mechanism involves binding to active sites, thereby influencing the molecular pathways in which these targets are involved. For instance, the trifluoromethyl group enhances the compound's lipophilicity, improving its membrane permeability and interactions with hydrophobic active sites.

Comparison with Similar Compounds

  • Comparison: : Compared to similar compounds, rac-(3R,6S)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. Similar compounds often lack this group, resulting in different reactivity and biological activity profiles.

  • List of Similar Compounds

    • Morpholine-3-carboxylic acid

    • 4-(tert-Butoxycarbonyl)morpholine

    • Trifluoromethyl derivatives of morpholine

Properties

CAS No.

2679950-54-8

Molecular Formula

C11H16F3NO5

Molecular Weight

299.2

Purity

95

Origin of Product

United States

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